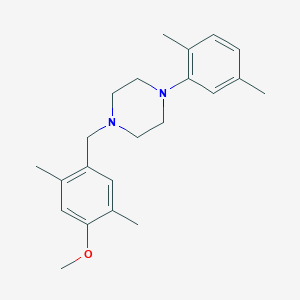
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, commonly known as R-MDMA, is a psychoactive drug that belongs to the class of substituted piperazines. It is chemically similar to MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug that is known for its euphoric and empathogenic effects. However, R-MDMA has not been extensively studied for its recreational potential, and its primary use is in scientific research.
Wirkmechanismus
The exact mechanism of action of R-MDMA is not fully understood, but it is believed to act primarily through the modulation of serotonin receptors in the brain. Specifically, R-MDMA is thought to increase the release of serotonin and inhibit its reuptake, leading to increased levels of serotonin in the brain. This, in turn, is believed to be responsible for the drug's psychoactive effects.
Biochemical and physiological effects:
R-MDMA has been shown to have a number of biochemical and physiological effects in animal models. Some of these effects include:
1. Increased levels of serotonin in the brain.
2. Increased levels of dopamine and norepinephrine in the brain.
3. Increased heart rate and blood pressure.
4. Increased body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
R-MDMA has a number of advantages and limitations for use in scientific research. Some of the advantages include:
1. R-MDMA is relatively easy to synthesize and purify.
2. R-MDMA has a relatively long half-life, which allows for longer experiments.
3. R-MDMA has a lower potential for abuse compared to MDMA.
Some of the limitations of R-MDMA for use in scientific research include:
1. R-MDMA has not been extensively studied in humans, and its safety profile is not well understood.
2. R-MDMA has a limited range of effects compared to other psychoactive drugs.
3. R-MDMA may have potential side effects that are not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research on R-MDMA. Some of these include:
1. Further investigation of R-MDMA's potential as a therapeutic agent for depression, anxiety, and pain management.
2. Investigation of the long-term effects of R-MDMA use in humans.
3. Development of new analogs of R-MDMA with improved therapeutic potential.
4. Investigation of the potential use of R-MDMA in combination with other psychoactive drugs for therapeutic purposes.
Conclusion:
In conclusion, R-MDMA is a psychoactive drug that has primarily been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. Its mechanism of action is believed to involve the modulation of serotonin receptors in the brain, leading to increased levels of serotonin and other neurotransmitters. R-MDMA has a number of advantages and limitations for use in scientific research, and there are a number of potential future directions for research on this compound.
Synthesemethoden
The synthesis of R-MDMA involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-(4-methoxy-2,5-dimethylphenyl)-2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain R-MDMA in its pure form.
Wissenschaftliche Forschungsanwendungen
R-MDMA has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. Some of the areas where R-MDMA has been studied include:
1. Depression: R-MDMA has been shown to have antidepressant effects in animal models, and it is being investigated as a potential treatment for depression in humans.
2. Anxiety: R-MDMA has been shown to reduce anxiety in animal models, and it is being studied as a potential treatment for anxiety disorders in humans.
3. Pain management: R-MDMA has been shown to have analgesic effects in animal models, and it is being investigated as a potential treatment for chronic pain in humans.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16-6-7-17(2)21(12-16)24-10-8-23(9-11-24)15-20-13-19(4)22(25-5)14-18(20)3/h6-7,12-14H,8-11,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDDHPUHEMRNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)


![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)


